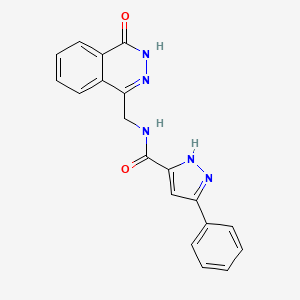

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide

Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide is a hybrid heterocyclic compound featuring a phthalazinone core linked via a methylene bridge to a pyrazole-carboxamide moiety. This structural motif is reminiscent of pharmacologically active scaffolds targeting enzymes like poly(ADP-ribose) polymerase (PARP) or kinases, though specific biological data for this compound remain unexplored in the provided evidence.

Properties

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-18-14-9-5-4-8-13(14)17(23-24-18)11-20-19(26)16-10-15(21-22-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,26)(H,21,22)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDUPEVCRVRQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the phthalazinone intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds, each with unique properties.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide is , with a molecular weight of 306.31 g/mol. The compound features a pyrazole ring, which is known for its pharmacological significance.

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

-

Mechanism of Action :

- The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- It has been shown to target specific pathways involved in tumor growth and metastasis.

-

Case Studies :

- A study demonstrated that derivatives similar to this compound displayed significant activity against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 75% in some cases .

- Another investigation into pyrazole derivatives revealed promising results in reducing tumor size in xenograft models when administered at specific dosages .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity :

-

In Vitro Studies :

- Research indicates that compounds with similar structural motifs exhibit notable efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- The disc diffusion method has been employed to assess the antimicrobial effectiveness, showing inhibition zones comparable to standard antibiotics .

-

Mechanisms :

- The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent :

- Inflammation Models :

Mechanism of Action

The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and thereby influencing various cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Phthalazinone-Linked Derivatives ()

Compounds B2–B5 (e.g., B2: C₁₉H₁₉FN₄O₂, B3: C₂₀H₂₁FN₄O₂) share the phthalazinone-methylene backbone but differ in their terminal substituents. Unlike the target compound’s pyrazole-carboxamide group, B2–B5 feature benzohydrazide moieties with varying alkyl chains (propyl, butyl, isobutyl, pentyl). These modifications influence:

- Hydrophobicity : Longer alkyl chains (e.g., B5: pentyl) increase logP values, enhancing membrane permeability.

- Steric Effects : Bulkier substituents (e.g., B4: isobutyl) may hinder target binding.

Pyrazole-Carboxamide Derivatives ( and )

- Compound 3a (C₂₁H₁₅ClN₆O): Features a chlorophenyl-pyrazole core with a cyano group, enhancing electron-withdrawing effects compared to the target compound’s phenyl group.

- Compound 3d (C₂₁H₁₄ClFN₆O) : Incorporates a fluorine atom, improving metabolic stability via reduced oxidative susceptibility .

- Compound (C₁₅H₁₅N₅O₂): Differs in pyrazole substitution (1,5-dimethyl-3-oxo-2-phenyl vs.

Physicochemical Properties

*Estimated based on structural similarity to B2–B5.

Observations :

- The target compound’s molecular weight (est. 352.37) is intermediate between B2 (355.16) and 3a (403.1), reflecting a balance between hydrophilicity and lipophilicity.

- Fluorine substituents (B2, 3d) reduce metabolic clearance, while cyano groups (3a, 3d) enhance dipole interactions .

Spectral Characterization

NMR Trends :

- Phthalazinone Protons: Resonate at δ 7.4–8.1 ppm (aromatic H) and δ 10.5–12.0 ppm (NH, broad) .

- Pyrazole Protons : In 3a–3d, pyrazole-H signals appear at δ 7.4–8.1 ppm, with deshielding observed for electron-withdrawing groups (e.g., Cl in 3a: δ 8.12) .

Mass Spectrometry :

Biological Activity

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a pyrazole ring and a phthalazinone moiety, which are known to contribute to its biological properties. The molecular formula is with a molecular weight of approximately 336.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4O2 |

| Molecular Weight | 336.35 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that compounds containing the phthalazinone structure exhibit antimicrobial properties. For instance, derivatives of phthalazinones have been studied as potential inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This inhibition can lead to enhanced sensitivity to chemotherapy in cancer cells .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Phthalazinone derivatives have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have reported that related compounds can inhibit tumor growth in vitro and in vivo models .

Enzymatic Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. For example, it has been linked to the inhibition of certain kinases that are crucial for tumor cell proliferation .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.

- In Vivo Studies : Animal models treated with related phthalazinone derivatives showed reduced tumor size compared to control groups, indicating a potential therapeutic effect against malignancies. These findings support further investigation into the compound's efficacy and safety profiles.

Q & A

Q. What are the optimal synthetic routes for N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide, considering functional group compatibility and yield optimization?

- Methodological Answer : The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the phthalazinone and pyrazole-carboxamide precursors.

Phthalazinone Synthesis : React phthalic anhydride with hydrazine derivatives under reflux in ethanol to form the 3,4-dihydrophthalazin-4-one core .

Pyrazole-Carboxamide Formation : Couple 3-phenyl-1H-pyrazole-5-carboxylic acid with an appropriate amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

Methylation and Conjugation : Use a nucleophilic substitution or reductive amination to attach the methyl linker between the phthalazinone and pyrazole-carboxamide moieties. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can enhance reaction efficiency and yield .

- Critical Parameters : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and confirming purity?

- Methodological Answer : A combination of techniques is required:

- Validation : Compare spectral data with structurally analogous compounds (e.g., phthalazinone-carboxamide derivatives) .

Advanced Research Questions

Q. How can computational chemistry (e.g., molecular docking, DFT) aid in predicting biological targets and optimizing the compound’s activity?

- Methodological Answer :

Target Prediction : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., PDB). Focus on kinases or enzymes with conserved ATP-binding pockets, given the phthalazinone-pyrazole scaffold’s similarity to kinase inhibitors .

DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess binding stability with predicted targets .

- Data Interpretation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro activity. Resolve contradictions by evaluating binding pose consensus across multiple software .

Q. What experimental strategies resolve contradictions in biological activity data across different studies (e.g., varying IC50 values in kinase assays)?

- Methodological Answer :

Q. Standardize Assay Conditions :

- Use identical cell lines (e.g., HEK293 for kinase assays) and control for ATP concentration (1 mM) .

- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. Structure-Activity Relationship (SAR) Studies :

Q. Statistical Analysis :

- Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, batch-to-batch compound purity) .

- Case Study : If one study reports anti-inflammatory activity while another does not, test both in parallel under identical conditions and include positive controls (e.g., dexamethasone) .

Q. How can reaction engineering (e.g., flow chemistry, catalyst design) improve the scalability of this compound’s synthesis?

- Methodological Answer :

Flow Chemistry : Optimize the methylation step in a continuous-flow reactor (residence time: 5–10 min, 80°C) to enhance heat transfer and reduce side reactions .

Catalyst Screening : Test Pd/C or Ni-based catalysts for reductive amination steps. Use DoE (Design of Experiments) to balance catalyst loading (5–10 mol%) and reaction time .

In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust parameters in real time .

- Scalability Metrics : Aim for >80% yield at the 100-g scale with <2% impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.